molecular formula C22H23N5O2 B11011521 3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1H-pyrazole-4-carboxamide

3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1H-pyrazole-4-carboxamide

Cat. No.: B11011521
M. Wt: 389.4 g/mol
InChI Key: UVRYWUZHJCWZQT-UHFFFAOYSA-N
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Description

5-(4-METHOXYPHENYL)-N-{[1-(PROPAN-2-YL)-1H-13-BENZODIAZOL-2-YL]METHYL}-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a benzodiazole moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYPHENYL)-N-{[1-(PROPAN-2-YL)-1H-13-BENZODIAZOL-2-YL]METHYL}-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the introduction of the benzodiazole moiety, and the attachment of the methoxyphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(4-METHOXYPHENYL)-N-{[1-(PROPAN-2-YL)-1H-13-BENZODIAZOL-2-YL]METHYL}-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and benzodiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-(4-METHOXYPHENYL)-N-{[1-(PROPAN-2-YL)-1H-13-BENZODIAZOL-2-YL]METHYL}-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-N-{[1-(PROPAN-2-YL)-1H-13-BENZODIAZOL-2-YL]METHYL}-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl
  • 1-甲基吡唑-4-硼酸频哪醇酯
  • 1-(4-Methoxyphenyl)-2-propen-1-yl acetate

Uniqueness

5-(4-METHOXYPHENYL)-N-{[1-(PROPAN-2-YL)-1H-13-BENZODIAZOL-2-YL]METHYL}-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C22H23N5O2/c1-14(2)27-19-7-5-4-6-18(19)25-20(27)13-23-22(28)17-12-24-26-21(17)15-8-10-16(29-3)11-9-15/h4-12,14H,13H2,1-3H3,(H,23,28)(H,24,26)

InChI Key

UVRYWUZHJCWZQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=C(NN=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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